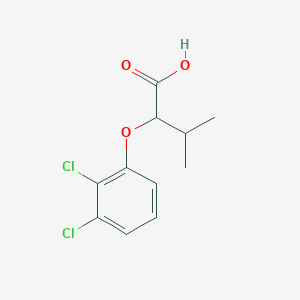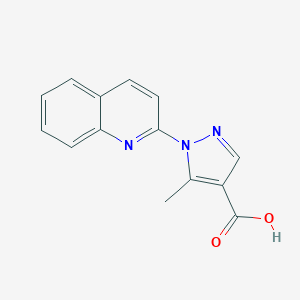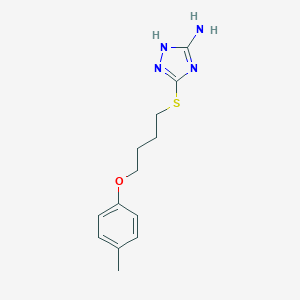![molecular formula C28H30N2O6 B254347 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as AMPP, is a novel compound that has shown promise in scientific research applications. This compound has a unique structure that makes it a potential candidate for various biochemical and physiological studies.
Mecanismo De Acción
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its biological effects through multiple mechanisms of action. One of the primary mechanisms is through the inhibition of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell differentiation and survival.
Biochemical and Physiological Effects
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-inflammatory and antioxidant effects. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to modulate the immune system and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its high potency and selectivity. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have low toxicity and minimal side effects, making it a safe compound to use in animal studies. However, one of the limitations of using 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is in the development of 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the optimization of the synthesis method to produce 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with higher yields and purity. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a series of chemical reactions, which include the condensation of 4-allyloxy-3-methoxybenzaldehyde and 3-morpholin-4-ylpropanal, followed by cyclization and oxidation to form the final product. The synthesis method has been optimized to produce high yields of 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with high purity.
Aplicaciones Científicas De Investigación
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply oxygen and nutrients to cancer cells.
Another area of research has been in the field of neuroprotection. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to protect neurons from damage caused by oxidative stress and other neurotoxic agents. 1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Fórmula molecular |
C28H30N2O6 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
1-(3-methoxy-4-prop-2-enoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H30N2O6/c1-3-15-35-22-10-9-19(18-23(22)33-2)25-24-26(31)20-7-4-5-8-21(20)36-27(24)28(32)30(25)12-6-11-29-13-16-34-17-14-29/h3-5,7-10,18,25H,1,6,11-17H2,2H3 |
Clave InChI |
IFQKDXXZUQNUEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OCC=C |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)

![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)

![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)


![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)





![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)